molecular formula C23H22F2N2O4 B611953 ZK824859

ZK824859

Cat. No.: B611953
M. Wt: 428.4 g/mol
InChI Key: CVNXUNVHFJANHX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). It has shown significant potential in scientific research, particularly in the treatment of multiple sclerosis. The compound exhibits inhibitory activity with IC50 values of 79 nM, 1580 nM, and 1330 nM for human uPA, tissue plasminogen activator (tPA), and plasmin, respectively .

Mechanism of Action

Target of Action

The primary targets of ZK824859 are human uPA, tissue plasminogen activator (tPA), and plasmin . These targets play a crucial role in various biological processes, including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis .

Mode of Action

This compound interacts with its targets (uPA, tPA, and plasmin) by inhibiting their activity. The IC50 values for human uPA, tPA, and plasmin are 79 nM, 1580 nM, and 1330 nM, respectively . This means that this compound is most potent against uPA, followed by plasmin and tPA.

Biochemical Pathways

The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes . By inhibiting uPA, this compound affects these processes, potentially leading to reduced inflammation, slowed atherosclerotic plaque formation, altered matrix remodeling during wound healing, decreased tumor invasion, and inhibited angiogenesis .

Pharmacokinetics

This suggests that this compound can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The salt form of this compound, this compound hydrochloride, is noted for its enhanced water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of uPA, tPA, and plasmin, key components of the uPAS . This inhibition can affect a range of biological processes, potentially leading to therapeutic effects in conditions such as multiple sclerosis .

Action Environment

For instance, the enhanced water solubility and stability of this compound hydrochloride suggest that it might be more effective or stable under certain conditions.

Preparation Methods

The synthesis of ZK824859 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is synthesized through a customized process, which may involve the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

ZK824859 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ZK824859 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ZK824859 is unique in its high selectivity and potency as a uPA inhibitor. Similar compounds include:

Compared to these compounds, this compound offers higher selectivity for uPA, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.